molecular formula C11H13BrN3O5P B1663755 CGP-78608 CAS No. 206648-13-7

CGP-78608

Cat. No.: B1663755
CAS No.: 206648-13-7
M. Wt: 378.12 g/mol
InChI Key: DPFHVUSPVHRVFL-YFKPBYRVSA-N
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Description

CGP-78608 is a competitive antagonist of the glycine-binding site on the GluN1 subunit of NMDA receptors (NMDARs). While it inhibits glycine binding at GluN1 in canonical GluN1/GluN2 NMDARs, it uniquely potentiates currents in GluN1/GluN3A receptors by up to 1,000-fold . This paradoxical effect arises from its ability to stabilize the GluN1 agonist-binding domain (ABD) in an open conformation, preventing desensitization and enabling robust activation via glycine binding to GluN3A . Its high selectivity for GluN1 (~1,000-fold over GluN3A) and slow dissociation kinetics (τoff ~20–30 s) make it a critical tool for studying excitatory glycine receptors (eGlyRs) in native tissues .

Preparation Methods

The synthesis of CGP 78608 involves several steps, including the formation of a phosphonic acid derivative. The synthetic route typically includes the substitution of hydrogen attached to phosphorus with a 1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl group . The reaction conditions often require precise control of temperature and pH to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce CGP 78608 in bulk quantities .

Chemical Reactions Analysis

CGP 78608 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Mechanistic Insights into NMDA Receptor Function

CGP-78608 has been instrumental in elucidating the functional characteristics of GluN1/GluN3A and GluN1/GluN3B receptors. These receptors are atypical NMDA receptors that have been challenging to study due to their unique activation properties. This compound enhances glycine-mediated currents in these receptors, converting small and rapidly desensitizing currents into larger, more stable responses. This effect allows researchers to detect functional GluN1/GluN3A receptors in native neurons, particularly in juvenile brains, where their role as excitatory glycine receptors is becoming increasingly recognized .

Allosteric Modulation and Pharmacological Studies

This compound acts as a competitive antagonist at the glycine binding site of the GluN1 subunit, preventing glycine from inducing strong desensitization. This mechanism has been shown to enhance receptor activation by increasing glycine potency and efficacy at GluN3 subunits. Studies indicate that this compound can significantly reduce desensitization effects associated with glycine binding, thus facilitating prolonged receptor activation .

Table 1: Summary of this compound Effects on NMDA Receptors

Receptor Type Effect of this compound Mechanism
GluN1/GluN3APotentiation of glycine currentsPrevents glycine binding to GluN1
GluN1/GluN3BEnhanced activationReduces desensitization
Conventional NMDARs (GluN1/GluN2)Competitive antagonismBlocks glycine binding at GluN1

Therapeutic Implications in Neurological Disorders

Given its ability to modulate NMDA receptor activity, this compound has potential therapeutic applications in treating neurological disorders characterized by dysregulated glutamatergic signaling. Research suggests that enhancing excitatory signaling through GluN1/GluN3 receptors could provide new avenues for addressing conditions such as schizophrenia, depression, and neurodegenerative diseases .

Case Studies and Experimental Findings

Several studies have utilized this compound to explore its effects on neuronal signaling and behavior:

  • In a study involving hippocampal slices from juvenile mice, this compound was shown to potentiate glycine-induced currents significantly, with peak current enhancements observed up to 335-fold compared to controls .
  • Another investigation highlighted the unique state-dependent potentiation of GluN1/GluN3A receptors by this compound, where pre-application of the compound before glycine application resulted in substantial current increases .

Mechanism of Action

CGP 78608 exerts its effects by binding to the glycine site of the NMDA receptor, specifically the GluN1/GluN3A subunits. This binding enhances the glycine currents mediated by these subunits, leading to increased receptor activation. The molecular targets include the glycine-binding site of the NMDA receptor, and the pathways involved are related to excitatory neurotransmission and synaptic plasticity .

Comparison with Similar Compounds

Key Compounds Compared

L-689,560 : GluN1 antagonist with divergent allosteric effects.

MDL-29951 : Dual GluN1/GluN3A antagonist.

7-Chlorokynurenic Acid (7-CKA) : Broad-spectrum glycine site antagonist.

DCKA : Dual GluN1/GluN3 glycine antagonist.

Mechanistic and Functional Comparisons

Table 1: Pharmacological Profiles
Compound Target Subunits Effect on GluN1/GluN3A Peak Current Potentiation Steady-State Potentiation EC50/Ki (GluN1) Key Structural Feature
CGP-78608 GluN1 Potentiation >100-fold >1,000-fold 6.4 nM Phosphonate group
L-689,560 GluN1 Negative allosteric None Inhibition 29.3 nM Quinoline scaffold
MDL-29951 GluN1 + GluN3A Weak potentiation 5–10-fold 20–50-fold 140 nM Indole-propanoic acid
7-CKA GluN1 + GluN2 Transient potentiation 30–50-fold Minimal 2.6 µM Chlorinated kynurenate
DCKA GluN1 + GluN3 Inhibition N/A N/A N/A Dichlorinated structure
Key Findings

Structural Basis of Potentiation :

  • This compound stabilizes an open-cleft GluN1 ABD conformation , promoting glycine binding to GluN3A and preventing desensitization . Molecular dynamics (MD) simulations show it maintains a distinct energy basin (ξ12 = 15.2 Å) compared to L-689,560 (ξ12 = 12.1 Å), which favors closed conformations .
  • In contrast, L-689,560 acts as a negative allosteric modulator in GluN1/GluN3A receptors, reducing glycine efficacy at GluN3A despite sharing the GluN1 orthosteric site .

State-Dependent Effects :

  • Pre-application of this compound is critical for potentiation; post-application after glycine-induced desensitization yields minimal effects .
  • MDL-29951 and 7-CKA show weaker potentiation due to partial binding at GluN3A, which introduces inhibitory effects .

Native Tissue Utility :

  • This compound is indispensable for detecting eGlyRs in hippocampal neurons and adult mouse habenula, where other compounds (e.g., L-689,560) fail to unmask currents .

Table 2: Allosteric and Kinetic Properties

Compound Allosteric Effect on GluN3A Dissociation τoff (s) Mutant Receptor Compatibility*
This compound Positive modulation 22.5–27.6 Compatible
L-689,560 Negative modulation <10 Incompatible (inhibits mutants)
MDL-29951 Neutral/Weak inhibition N/A Partially compatible

*Mutant receptors (e.g., GluN1-F484A/T518L) abolish glycine binding to GluN1.

Critical Notes on Divergent Pharmacology

  • This compound vs. L-689,560 : Despite both being GluN1 antagonists, their opposing effects on GluN1/GluN3A receptors stem from distinct ABD conformations. This compound’s open ABD enhances glycine efficacy at GluN3A, while L-689,560’s closed ABD reduces it .
  • Redox Sensitivity : this compound’s potentiation is enhanced under reducing conditions (e.g., with DTE), highlighting GluN1/GluN3A’s redox-dependent gating .

Biological Activity

CGP-78608 is a potent and selective antagonist of the N-methyl-D-aspartate receptor (NMDAR), specifically targeting the GluN1 subunit. Its unique properties and mechanisms of action make it a significant compound in neuropharmacology, particularly concerning excitatory glycine receptors and their implications in various neurological disorders.

This compound acts primarily as a competitive antagonist at the glycine binding site of the GluN1 subunit. This interaction prevents glycine from binding effectively, thereby modulating receptor activity. The compound has been shown to enhance glycine-induced currents in GluN1/GluN3A receptors, which are atypical NMDARs, by preventing desensitization that typically occurs with glycine binding to GluN1 .

Key Findings:

  • Potency : this compound has an IC50 value of approximately 5 nM, indicating its high potency as an NMDA antagonist .
  • Selectivity : It displays over 500-fold selectivity against other receptor types such as kainate and AMPA receptors .
  • Current Potentiation : In studies using whole-cell patch-clamp recordings, this compound was found to potentiate glycine-induced currents significantly—by up to 335-fold—while also decreasing desensitization kinetics from 81 ms to 1642 ms .

Experimental Evidence

Several studies have investigated the biological activity of this compound through various experimental approaches, including radiolabeled binding studies and molecular dynamics simulations. These studies have elucidated the compound's effects on receptor conformations and its allosteric modulation capabilities.

Table 1: Summary of Key Experimental Findings

Study ReferenceMethodologyKey Results
Whole-cell patch-clamp recordingsPotentiation of glycine currents by 335-fold; desensitization kinetics slowed significantly.
Molecular dynamics simulationsThis compound promotes distinct conformations in GluN1 ABD, enhancing glycine potency at GluN3 subunits.
Hippocampal slice recordingsConfirmed potentiation effects in both native and recombinant GluN1/GluN3 receptors.

Case Studies

In vivo studies have demonstrated the anticonvulsant properties of this compound when administered systemically. Its ability to modulate excitatory neurotransmission provides insights into potential therapeutic applications for conditions such as epilepsy and other CNS disorders.

Notable Case Study:

A study involving juvenile mice (P8-P12) showed that this compound could reveal functional GluN1/GluN3A receptors that were otherwise difficult to detect due to their low current output when exposed solely to glycine . This finding highlights the compound's utility in exploring receptor dynamics in developmental neuroscience.

Q & A

Basic Research Questions

Q. What is the pharmacological mechanism of CGP-78608 in modulating NMDA receptor activity?

this compound acts as a competitive antagonist at the glycine-binding site of the GluN1 subunit, selectively blocking desensitization of GluN1/GluN3A receptors while allowing glutamate binding at the GluN3A subunit. This mechanism enables sustained activation of GluN1/3A receptors, making it a critical tool for studying their physiological roles .

Q. How does this compound facilitate the isolation of GluN1/GluN3A receptor responses in neuronal models?

Pre-application of this compound (500 nM) prior to agonist perfusion prevents desensitization of GluN1/3A receptors. This method allows researchers to measure glycine- or glutamate-evoked currents specific to GluN3A-containing receptors, validated using GluN3A-knockout (KO) models to confirm selectivity .

Q. What validation methods confirm this compound’s selectivity for GluN1-containing receptors?

Key controls include:

  • Testing in GluN3A-KO models to eliminate off-target effects.
  • Comparing responses with alternative antagonists (e.g., MDL-29951 or 7-CKA) to confirm subunit specificity.
  • Using mutagenesis to disrupt GluN1 binding pockets, which abolishes this compound’s effects .

Advanced Research Questions

Q. How do binding kinetics and conformational changes differ between this compound and other GluN1 antagonists (e.g., L-689,560)?

Free energy landscape analysis (2D PMFs) reveals distinct binding conformations: this compound stabilizes GluN1’s agonist-binding domain (ABD) at ξ12 = 15.2 Å, while L-689,560 binds at ξ12 = 12.1 Å. These structural differences correlate with divergent glycine potency and efficacy at GluN3 subunits, necessitating molecular dynamics simulations to resolve functional impacts .

Q. How to resolve contradictions in potency data for this compound across heterologous vs. native systems?

Discrepancies arise from variations in receptor subunit composition, auxiliary proteins, or expression levels. Standardize protocols by:

  • Using identical drug application sequences (e.g., pre-application for 30 seconds).
  • Validating EC50 values in isolated ABD assays (e.g., 6.4 nM for GluN1 ABD) and cross-referencing with native tissue data .

Q. What methodological considerations are critical when integrating this compound into studies of NMDA/NO/cGMP signaling?

  • Co-apply this compound with nitric oxide synthase (NOS) inhibitors to isolate pathway-specific effects.
  • Control for indirect modulation by measuring cGMP levels before/after this compound treatment.
  • Use pharmacological isolation (e.g., CNQX for AMPA receptor blockade) to exclude off-target signaling .

Q. How to optimize this compound concentrations in ex vivo brain slice experiments?

  • Use concentrations ≥500 nM to ensure >90% GluN1 occupancy, accounting for tissue diffusion barriers.
  • Pre-apply this compound for ≥2 minutes to achieve equilibrium binding.
  • Fit washout kinetics with single-exponential models (τ ≈ 10–15 seconds) to correct for partial recovery .

Q. What analytical approaches are recommended for interpreting this compound’s concentration-response curves?

  • Fit data using the Hill equation: Irel=1+(a1)1+([C]/EC50)nHI_{\text{rel}} = 1 + \frac{(a - 1)}{1 + ([C]/EC_{50})^{n_H}}, where aa = maximal potentiation and nHn_H = Hill coefficient.
  • Use global fitting for multi-subunit receptors to account for cooperativity between GluN1 and GluN3A .

Q. How to address variability in this compound’s potentiation effects across experimental replicates?

  • Normalize currents to baseline responses in vehicle-treated controls.
  • Include within-experiment replicates (≥3 electrodes per condition) to assess technical variability.
  • Apply ANOVA with post-hoc corrections for multi-group comparisons .

Q. What steps ensure robust quantification of this compound’s allosteric modulation in cryo-EM studies?

  • Use GluN1a-3A chimeric constructs to stabilize receptor conformations.
  • Validate structural models with functional assays (e.g., glycine EC50 shifts).
  • Compare cryo-EM densities with MD simulations to confirm antagonist-induced conformational changes .

Q. Methodological Guidelines

  • Experimental Design : Always pre-apply this compound before agonist perfusion to prevent desensitization. Include GluN3A-KO controls and use concentrations ≥5× Ki (e.g., 500 nM) for full occupancy .
  • Data Interpretation : Account for slow dissociation kinetics (τ ≈ 15 seconds) when analyzing washout effects. Use Clampfit or similar software for exponential fitting .
  • Reporting Standards : Follow APA or journal-specific guidelines for electrophysiological data, including raw current traces, normalized response plots, and statistical parameters (mean ± SEM, n-values) .

Properties

IUPAC Name

[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN3O5P/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFHVUSPVHRVFL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043886
Record name CGP 78608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206648-13-7
Record name CGP-78608
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206648137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP 78608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP-78608
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E53G4C95XT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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